molecular formula C11H17NO2 B3171785 4-(2-Ethoxyethoxy)-3-methylaniline CAS No. 946698-47-1

4-(2-Ethoxyethoxy)-3-methylaniline

Cat. No.: B3171785
CAS No.: 946698-47-1
M. Wt: 195.26 g/mol
InChI Key: PNGNFOYDCYPFSH-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)-3-methylaniline is a substituted aniline derivative featuring an ethoxyethoxy group (-OCH2CH2OCH2CH3) at the para position and a methyl group (-CH3) at the meta position relative to the amino (-NH2) group. Its molecular formula is C11H17NO2, with a molecular weight of 195.26 g/mol (calculated). Its structural features, including the polar ethoxyethoxy chain, suggest enhanced solubility in organic solvents compared to simpler aniline derivatives.

Properties

IUPAC Name

4-(2-ethoxyethoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-13-6-7-14-11-5-4-10(12)8-9(11)2/h4-5,8H,3,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGNFOYDCYPFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-3-methylaniline typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylaniline as the starting material.

    Ethoxylation: The 3-methylaniline undergoes ethoxylation to introduce the 2-ethoxyethoxy group. This step involves the reaction of 3-methylaniline with ethylene oxide in the presence of a base such as sodium hydroxide.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(2-Ethoxyethoxy)-3-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-(2-Ethoxyethoxy)-3-methylaniline, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes References
This compound 4-(2-Ethoxyethoxy), 3-methyl C11H17NO2 195.26 N/A Pharmaceutical intermediate
4-(2-Methoxyethoxy)-3-methylaniline HCl 4-(2-Methoxyethoxy), 3-methyl, HCl C10H16ClNO2 229.69 1185304-51-1 Research chemical; discontinued product
4-(3-Chlorophenoxy)-3-methylaniline 4-(3-Chlorophenoxy), 3-methyl C13H12ClNO 233.70 940302-93-2 Agrochemical intermediate
4-(Benzyloxy)-3-methylaniline HCl 4-(Benzyloxy), 3-methyl, HCl C14H16ClNO 257.74 1150114-24-1 Industrial-grade intermediate
3-Methylaniline (m-Toluidine) 3-methyl C7H9N 107.15 108-44-1 Precursor for dyes and resins

Substituent Effects on Physicochemical Properties

  • Polarity and Solubility: The ethoxyethoxy group in this compound introduces polarity and flexibility, likely improving solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar analogs like 3-methylaniline . Methoxyethoxy and benzyloxy substituents exhibit similar effects but with reduced hydrophilicity .
  • Basicity: The amino group’s basicity is modulated by electron-donating substituents (e.g., ethoxyethoxy) and steric effects. Hydrochloride salts (e.g., 4-(2-Methoxyethoxy)-3-methylaniline HCl) are stabilized for storage and handling .
  • Thermal Stability: Ether-linked substituents (e.g., ethoxyethoxy) may lower melting points compared to halogenated analogs like 4-(3-Chlorophenoxy)-3-methylaniline, which exhibits higher rigidity .

Biological Activity

4-(2-Ethoxyethoxy)-3-methylaniline is a compound of interest due to its potential biological activity, particularly in the context of human health and environmental exposure. Understanding its biological effects is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and industrial uses.

Chemical Structure and Properties

The chemical formula for this compound is C_13H_19NO_3. It features an aniline group substituted with ethoxyethoxy and methyl groups, which can influence its solubility, reactivity, and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Cellular Toxicity : Studies have indicated that exposure to this compound can lead to alterations in cell viability and proliferation. For instance, a study analyzing the effects of various xenobiotics on MCF-7 breast cancer cells revealed that compounds similar to this compound can disrupt normal cellular functions, potentially leading to increased oxidative stress and genotoxicity .
  • Mechanisms of Action : The compound may exert its effects through various pathways, including interference with cell cycle regulation and apoptosis. Transcriptomic analyses have shown that exposure to related compounds affects genes involved in cell division and survival, suggesting that this compound could similarly impact these processes .

Research Findings

Recent studies have provided insights into the specific biological activities associated with this compound:

  • Metabolomic Analysis : Metabolomic profiling of cells exposed to similar compounds has demonstrated significant changes in metabolite levels associated with energy metabolism and stress responses. This suggests that this compound may alter metabolic pathways critical for cell survival .
  • Predictive Modeling : Advances in computational biology have enabled researchers to predict the bioactivity of compounds like this compound based on their chemical structure. This approach integrates data from chemical libraries and phenotypic assays, enhancing the understanding of how structural features relate to biological activity .

Case Studies

Several case studies have focused on the effects of related compounds that share structural similarities with this compound:

  • Study on Xenobiotic Mixtures : A comprehensive study involving a mixture of xenobiotics showed that certain chemicals could induce significant cellular changes in MCF-7 cells. The findings indicated that components similar to this compound might contribute to endocrine disruption and other toxicological endpoints .
  • High-Throughput Screening : High-throughput screening methods have been employed to evaluate the activity of numerous compounds, including those structurally related to this compound. These screenings revealed varying degrees of bioactivity across different assays, underscoring the need for further investigation into this compound's specific effects .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Cellular ToxicityAlters cell viability and proliferation
Mechanisms of ActionInvolves cell cycle disruption
Metabolic ChangesSignificant alterations in metabolite levels
Predictive ModelingEnhanced prediction accuracy for bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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